Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate
Description
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
methyl 5-benzoyl-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H13NO4/c1-22-18(21)14-16(15(20)12-8-4-2-5-9-12)23-17(19-14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
QMBCNDWWSKLONG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Intramolecular Cyclization
A widely used approach involves the cyclization of azlactone precursors under basic conditions. For example, ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate undergoes cyclization in dry DMF with sodium hydride (60% dispersion) at 100°C for 1 hour. This method achieves moderate yields (45–60%) but requires careful handling of air-sensitive reagents.
Key steps :
-
Dissolve azlactone in anhydrous DMF.
-
Add NaH portionwise under nitrogen.
-
Heat at 100°C until cyclization completes (TLC monitoring).
Condensation of Methyl Isocyanoacetate with Benzoyl Chloride
One-Pot Synthesis via [3+2] Cycloaddition
This method leverages the reactivity of methyl isocyanoacetate with benzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at room temperature over 48 hours, yielding 67% of the target compound.
Reaction conditions :
-
Molar ratio : 1:1 (isocyanoacetate : benzoyl chloride)
-
Solvent : THF
-
Base : TEA (3 equivalents)
-
Workup : Solvent evaporation, extraction with EtOAc, and silica gel purification.
Palladium-Catalyzed Direct C5-Arylation
Coupling of Azole-4-Carboxylates with Aryl Boronic Acids
Pd(II) catalysts enable direct arylation at the C5 position of oxazole rings. A representative protocol uses:
-
Substrate : Methyl 2-benzoyloxazole-4-carboxylate
-
Catalyst : PdCl₂ (10 mol%)
-
Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
-
Oxidant : AgOAc
Results :
Fe(II)-Catalyzed Isoxazole-Oxazole Isomerization
Domino Isomerization of 4-Formyl-5-Methoxyisoxazoles
Fe(II) salts catalyze the rearrangement of isoxazoles to oxazoles. For example, 4-formyl-5-methoxyisoxazole isomerizes in dioxane at 105°C with FeCl₂ (5 mol%). The intermediate azirine undergoes C–N bond cleavage, forming the oxazole core.
Optimization :
-
Temperature : 105°C critical for azirine intermediate stability.
Phosphoryl Chloride-Mediated Cyclodehydration
Synthesis from β-Ketoamide Precursors
β-Ketoamides treated with phosphoryl chloride (POCl₃) in chloroform undergo cyclodehydration to form oxazoles. For instance, ethyl 5-methyl-2-phenyloxazole-4-carboxylate is synthesized in 63% yield using this method.
Procedure :
-
Reflux β-ketoamide in POCl₃/CHCl₃ (1:2 v/v) for 1 hour.
-
Quench with ice-cold NaHCO₃.
Microwave-Assisted Solid-Phase Synthesis
High-Throughput Optimization
A rapid protocol employs microwave irradiation to accelerate cyclization. Reactants are adsorbed on silica gel and irradiated at 150°C for 15 minutes, achieving 75% yield with reduced side products.
Advantages :
Comparative Analysis of Methods
Critical Considerations
-
Regioselectivity : Pd-catalyzed methods ensure precise C5 functionalization but require expensive catalysts.
-
Functional Group Tolerance : Base-mediated cyclization is incompatible with acid-sensitive groups.
-
Green Chemistry : Microwave and Fe(II)-catalyzed methods align with sustainable chemistry principles .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester at position 4 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
| Reagents/Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| 3 M NaOH in MeOH, 45°C, 2 hr | 5-Benzoyl-2-phenyloxazole-4-carboxylic acid | 68% | Nucleophilic acyl substitution |
This reaction is analogous to the hydrolysis of methyl 5-methyl-2-phenyloxazole-4-carboxylate, where ester cleavage is achieved via hydroxide ion attack .
Oxazole Ring Functionalization
The oxazole ring participates in electrophilic substitution and ring-opening reactions due to its electron-deficient nature.
Halogenation
Chlorination or bromination occurs at the oxazole ring’s electron-rich positions (e.g., C-5).
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| Cl₂ in DMF, 0°C, 1 hr | 5-Benzoyl-2-phenyl-4-chlorooxazole-4-carboxylate | 45–60% | Positional selectivity depends on substituent electronic effects |
Similar reactivity is observed in methyl 5-methyl-2-phenyloxazole derivatives, where halogenation proceeds regioselectively at the activated C-5 position.
Ring-Opening Reactions
Under acidic or reductive conditions, the oxazole ring undergoes cleavage to form linear intermediates.
| Reagents/Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.), reflux, 6 hr | Benzoylated open-chain amide derivative | 52% | Acid-catalyzed ring opening |
| LiAlH₄, THF, 0°C, 2 hr | Reduced dihydrooxazole intermediate | 38% | Reductive cleavage of N–O bond |
These reactions mirror those reported for methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate, where ring opening generates amide or enamine products.
Nucleophilic Acyl Substitution at the Benzoyl Group
The benzoyl moiety at C-5 undergoes nucleophilic attacks, enabling diversification of the aromatic substituent.
Such transformations are consistent with Fe(II)-catalyzed isomerization pathways observed in related oxazole systems .
Cycloaddition Reactions
The oxazole ring participates in [4+2] cycloadditions with dienophiles, forming bicyclic structures.
| Reagents/Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| Maleic anhydride, 120°C, 8 hr | Diels-Alder adduct with fused oxazole-pyrone | 55% | Inverse electron-demand DA reaction |
This reactivity aligns with van Leusen oxazole synthesis principles, where oxazoles act as dienes .
Cross-Coupling Reactions
Transition-metal-catalyzed cross-couplings enable aryl-aryl bond formation at the phenyl group (C-2).
| Reagents/Conditions | Products | Yield | Catalyst |
|---|---|---|---|
| Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃ | 2-(Aryl)-5-benzoyloxazole-4-carboxylate | 60–75% | Suzuki-Miyaura coupling |
Similar methodologies are employed for functionalizing methyl 5-methyl-2-phenyloxazole-4-carboxylate .
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing benzoyl and ester groups enhance the oxazole ring’s electrophilicity, directing substitutions to C-5.
-
Steric Hindrance : Bulky substituents at C-2 (phenyl) and C-5 (benzoyl) limit reactivity at adjacent positions, favoring regioselective transformations .
-
Catalytic Influence : Fe(II) and Pd catalysts modulate reaction pathways, enabling isomerization and cross-coupling, respectively .
Scientific Research Applications
Pharmacological Applications
Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate has been identified as a potential pharmacological agent due to its ability to bind to Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism, making this compound a candidate for treating conditions like:
- Dyslipidemia
- Hyperlipidemia
- Type 1 and Type 2 Diabetes
- Cardiovascular Diseases
A patent describes the synthesis of compounds similar to this compound, which exhibit hypoglycemic effects and can be used in therapeutic compositions for managing metabolic syndromes .
Anticancer Activity
Recent studies have indicated that derivatives of oxazole compounds, including this compound, exhibit significant anticancer properties. Research focusing on oxazole derivatives has shown promising results against various cancer cell lines, including:
- Leukemia
- Melanoma
- Lung Cancer
- Ovarian Cancer
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific cancer-related proteins, suggesting their potential as effective anticancer agents .
Insecticidal Properties
The compound has also been investigated for its insecticidal activities. Research on oxazole derivatives has demonstrated their effectiveness in pest control, making them valuable in agricultural applications. The incorporation of such compounds into pesticide formulations aims to enhance bioactivity while minimizing toxicity to non-target organisms .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound involves various chemical reactions that allow for modifications leading to different biological activities. Structure-activity relationship (SAR) studies help identify which modifications enhance efficacy against specific biological targets. For instance, the introduction of different substituents on the oxazole ring can significantly impact its pharmacological properties .
Data Table: Summary of Applications
Case Studies
- Pharmacological Case Study : A study demonstrated that oxazole derivatives effectively reduced blood glucose levels in diabetic models, showcasing their potential as hypoglycemic agents.
- Anticancer Case Study : In vitro tests revealed that certain derivatives exhibited IC50 values in the nanomolar range against ovarian cancer cells, underscoring their potency.
- Agricultural Case Study : Field trials with this compound-based pesticides showed a significant reduction in pest populations with minimal impact on beneficial insects.
Mechanism of Action
The mechanism of action of Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Key Compounds :
- Methyl 4-methyl-2-phenyloxazole-5-carboxylate (CAS 22260-83-9, C₁₂H₁₁NO₃)
- Methyl 5-methyl-2-phenyloxazole-4-carboxylate (CAS 100063-41-0, C₁₂H₁₁NO₃)
These isomers share the same molecular formula but differ in substituent positions (methyl vs. benzoyl groups). This difference likely increases melting points and reduces solubility in nonpolar solvents for the benzoyl-substituted derivative .
Benzoxazole Derivatives
Example: Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a-e) These compounds feature a fused benzene-oxazole ring (benzoxazole), contrasting with the standalone oxazole ring in the target compound. Synthesis pathways also diverge: benzoxazoles are typically synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids , whereas oxazole derivatives may require cyclization of pre-functionalized precursors.
Methyl Esters of Carboxylic Acids
Examples :
These compounds highlight the role of the methyl ester group in modifying solubility and bioavailability. While sandaracopimaric acid methyl ester is a diterpenoid derivative with a complex bicyclic structure, methyl shikimate is an alicyclic ester.
Heterocyclic Variants
Example: Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9, C₁₀H₉NO₂S) Replacing the oxazole with a benzothiophene introduces sulfur, increasing electron density and altering redox properties. The amino group in this analog may enhance nucleophilicity compared to the benzoyl group in the target compound, influencing reactivity in cross-coupling reactions.
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Research Findings and Implications
- Reactivity : The benzoyl group in the target compound may slow nucleophilic attacks at position 5 compared to methyl-substituted analogs, as seen in reduced hydrolysis rates .
- Biological Activity : Benzoxazole derivatives often exhibit antimicrobial properties due to their planar structure , whereas the target compound’s benzoyl group could enhance binding to hydrophobic enzyme pockets.
- Spectroscopic Differentiation : The oxazole ring’s NMR signals (e.g., ¹H NMR δ 8.2–8.5 ppm for aromatic protons) contrast with benzothiophene derivatives (δ 7.5–8.0 ppm) .
Biological Activity
Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHN\O
- Molecular Weight : 253.27 g/mol
- IUPAC Name : this compound
This compound features an oxazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
- Cellular Signaling Modulation : It can modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its utility in treating infectious diseases.
Anticancer Activity
Research has demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed an IC value of approximately 0.56 µM, indicating strong antiproliferative activity (Table 1).
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 0.56 |
| Related Compound A | MCF-7 | 7.3 |
| Related Compound B | MCF-7 | 16 |
This data suggests that structural modifications can enhance the antiproliferative activity of related compounds.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Mechanism : It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Efficacy : In vitro studies have shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxazole ring significantly influence biological activity. For example:
- Substituting different aryl groups on the oxazole ring can enhance antiproliferative effects.
- The presence of electron-withdrawing groups increases potency against cancer cells.
Q & A
Q. What are the common synthetic routes for Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, analogous oxazole derivatives are prepared using ethyl acetoacetate, phenylhydrazine, and reagents like DMF-DMA (dimethylformamide dimethyl acetal) under basic conditions, followed by esterification steps . Similar methodologies can be adapted for this compound by substituting benzoyl and phenyl precursors. Reaction optimization may involve temperature control (e.g., reflux in ethanol) and catalytic agents to improve yield .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- 1H and 13C NMR : To confirm the aromatic proton environment and ester/benzoyl functional groups.
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and oxazole ring vibrations.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis. Cross-referencing experimental data with computational predictions (e.g., DFT) enhances reliability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve steric or electronic effects from substituents like the benzoyl group. For example, analogous oxazole derivatives show planar oxazole rings with dihedral angles <5° relative to adjacent phenyl groups .
Q. How to address discrepancies between experimental and computational spectral data?
- Step 1 : Verify sample purity via HPLC or melting point analysis.
- Step 2 : Re-optimize computational parameters (e.g., basis sets in DFT) to match experimental conditions (solvent, temperature).
- Step 3 : Compare with structurally similar compounds (e.g., 5-methyl-1-phenylpyrazole-4-carboxylate) to identify systematic errors .
Q. What strategies improve yield in the synthesis of substituted oxazole derivatives like this compound?
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation .
Q. How to interpret conflicting reactivity data in esterification or benzoylation steps?
- Mechanistic Analysis : Distinguish between nucleophilic acyl substitution (for ester groups) and Friedel-Crafts acylation (for benzoyl attachment) using kinetic studies.
- Byproduct Identification : LC-MS or TLC can detect intermediates like unreacted carboxylic acids or dimerization products .
Methodological Considerations
Q. What computational tools predict the electronic properties of this compound?
- DFT Calculations : Gaussian or ORCA software can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution.
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability. These tools aid in rationalizing experimental UV-Vis or fluorescence data .
Q. How to handle low solubility in reactivity studies?
- Co-Solvent Systems : Use DMSO/water mixtures or ethanol/THF blends.
- Derivatization : Convert the methyl ester to a more soluble salt (e.g., sodium carboxylate) transiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
